Product packaging for Lead(II) ruthenate(Cat. No.:CAS No. 12503-65-0)

Lead(II) ruthenate

Cat. No.: B14161086
CAS No.: 12503-65-0
M. Wt: 324 g/mol
InChI Key: FPOAPAKVUPZNHJ-UHFFFAOYSA-N
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Description

Significance of A₂B₂O₇ Pyrochlore (B1171951) Oxides in Advanced Materials Science

Pyrochlore oxides, with their characteristic crystal structure, offer a versatile platform for tuning a wide array of physical and chemical properties. ijaem.net The general formula A₂B₂O₇ allows for extensive compositional flexibility, where 'A' is typically a rare-earth or alkaline-earth metal and 'B' is a transition metal. ijaem.net This adaptability enables the tailoring of their electrical, magnetic, and catalytic behaviors, making them suitable for a diverse range of applications. ijaem.net

These materials are at the forefront of research for various advanced technologies. Their ability to conduct oxygen ions, a result of their defect-rich structure, makes them prime candidates for applications in solid oxide fuel cells (SOFCs). ijaem.net Furthermore, their electronic properties have led to their use in thick-film resistors and as electrodes. britannica.comresearchgate.net The unique geometric arrangement of magnetic ions on the pyrochlore lattice gives rise to fascinating magnetic phenomena, including spin ice and quantum spin liquid states. Advanced functional and quantum materials like pyrochlore oxides are studied for their potential in ferroelectricity, multiferroicity, and as key components in technologies such as touchscreens and medical sensors. ukri.org Their characteristically low thermal conductivity also positions them as promising materials for thermal barrier coatings. aps.org

Evolution of Research on Lead(II) Ruthenate and Related Ruthenate Pyrochlores

Research into this compound (Pb₂Ru₂O₇-y) and its bismuth-based counterpart, bismuth ruthenate (Bi₂Ru₂O₇), has a history spanning several decades. rsc.orgoup.com Early investigations, dating back approximately four decades, identified these compounds as highly active electrocatalysts for the oxygen evolution reaction (OER) in alkaline environments. rsc.orgoup.com The initial synthesis methods often involved solid-state reactions or alkaline solution techniques, which laid the groundwork for subsequent studies. rsc.orgrsc.org

Over the years, the focus has expanded to understand the structure-property relationships that govern their exceptional catalytic activity. Researchers have explored various synthesis routes, including co-precipitation and hydrothermal methods, to control the materials' properties. rsc.orgsciengine.com The influence of stoichiometry, particularly the lead-to-ruthenium ratio, on the catalytic performance has been a significant area of investigation. google.comresearchgate.net More recent studies have delved into creating composite materials, such as lead ruthenate-tantalum oxide, to enhance catalytic electrodes. google.com The ongoing research aims to further optimize their performance and stability for practical applications. rsc.org

Current Research Frontiers and Unaddressed Challenges in this compound Chemistry and Physics

Despite the progress made, several research frontiers and challenges remain in the study of this compound. A primary area of focus is the precise identification of the active sites responsible for its catalytic activity. researchgate.net Understanding the exact mechanism of reactions like the OER at the atomic level is crucial for designing more efficient catalysts. rsc.org

Another challenge lies in the long-term stability of lead ruthenate catalysts, especially in harsh electrochemical environments. While they have shown promising stability over hundreds of hours, further improvements are necessary for commercial viability. researchgate.netrsc.org The development of advanced in-situ and ex-situ characterization techniques is essential to probe the dynamic changes in the material's structure and electronic properties during operation. researchgate.net

Furthermore, the exploration of novel synthesis methods to create nanostructured lead ruthenate with high surface area and controlled morphology continues to be an active research area. ijaem.net The potential for doping with other elements to further enhance its properties is also a promising avenue for future investigation. Addressing these challenges will be key to unlocking the full potential of this compound in next-generation technologies. ijaem.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula OPbRu+4 B14161086 Lead(II) ruthenate CAS No. 12503-65-0

Properties

CAS No.

12503-65-0

Molecular Formula

OPbRu+4

Molecular Weight

324 g/mol

IUPAC Name

lead(2+);oxygen(2-);ruthenium(4+)

InChI

InChI=1S/O.Pb.Ru/q-2;+2;+4

InChI Key

FPOAPAKVUPZNHJ-UHFFFAOYSA-N

Canonical SMILES

[O-2].[Ru+4].[Pb+2]

Origin of Product

United States

Synthesis Methodologies for Lead Ii Ruthenate Pyrochlores

Conventional Solid-State Reaction Techniques

The solid-state reaction method is a foundational technique for producing polycrystalline Lead(II) ruthenate, often formulated as Pb₂Ru₂O₆.₅. researchgate.net This approach involves the high-temperature reaction of solid precursors to form the desired pyrochlore (B1171951) phase. researchgate.netaip.org While conceptually straightforward, the success of this method hinges on precise control over precursor selection and thermal processing protocols. psu.edupsu.edu

Precursor Selection and Stoichiometric Control

The choice of precursors is a critical first step in the solid-state synthesis of this compound. Commonly, binary oxides such as Lead(II) oxide (PbO) and Ruthenium(IV) oxide (RuO₂) are used as the starting materials. psu.edu Alternatively, lead carbonates or nitrates and ruthenium metal or hydrated ruthenium oxides can be employed. psu.edusciengine.com

Stoichiometric control is paramount due to the volatility of lead oxide at the high temperatures required for synthesis. psu.edu A common issue is the evaporation of lead, which can lead to the formation of ruthenium-rich impurity phases. psu.edu To counteract this, an excess of the lead precursor is often used in the initial mixture. The precise amount of excess lead must be carefully calculated and empirically validated to achieve a single-phase pyrochlore product. Investigations into the phase equilibrium in the Pb–Zr–Ti–Ru–O system have shown that Lead Zirconate Titanate (PZT) is compatible with Pb₂Ru₂O₆.₅ up to at least 1000 °C, highlighting the importance of precursor compatibility in complex systems. aip.org

Optimization of Calcination and Sintering Protocols

The thermal treatment protocol, encompassing both calcination and sintering, is crucial for the formation of a well-crystallized, single-phase this compound. The process typically involves multiple heating and grinding steps to ensure homogeneity and complete reaction. sciengine.com

Calcination is performed to decompose precursors and initiate the formation of the pyrochlore structure. Sintering is then carried out at higher temperatures to promote grain growth and densification of the material. For instance, in the fabrication of composite electrodes, lead ruthenate powder was calcined at 700°C for 6 hours. psu.edu The subsequent sintering of these electrodes was optimized at 800°C. psu.edu However, sintering at temperatures as high as 850 °C has been shown to lead to the formation of new phases and an increase in electrode polarization resistance, indicating a reaction between the electrode and electrolyte materials. rsc.org The interaction between initial oxide precursors is noted to begin at temperatures above 500 °C. researchgate.net Achieving a phase-pure pyrochlore via solid-phase synthesis may require temperatures of at least 1050 °C. researchgate.net

Below is a table summarizing typical conditions for solid-state synthesis.

PrecursorsCalcination Temperature (°C)Sintering Temperature (°C)Sintering Time (h)Reference
PbO, RuO₂90090010 psu.edu
Pb₃O₄, RuO₂-850- aip.org
Lead Ruthenate Powder700 (6h)8003 psu.edu

Solution-Based and Soft Chemistry Synthesis Approaches

To overcome the limitations of solid-state methods, such as high temperatures and poor homogeneity, various solution-based and soft chemistry techniques have been developed. These routes offer better control over particle size, morphology, and purity at significantly lower temperatures. google.comrsc.org

Co-precipitation Routes for Powder Synthesis

Co-precipitation is a widely used wet-chemical method for synthesizing this compound powders. This technique involves dissolving soluble salts of the constituent metals in a solvent and then simultaneously precipitating them by adding a precipitating agent. core.ac.uk This ensures a high degree of homogeneity at the atomic level in the resulting precursor powder.

In a typical procedure, aqueous solutions of lead nitrate (B79036) or lead acetate (B1210297) and ruthenium chloride or ruthenium nitrosyl nitrate are used as starting materials. core.ac.ukrsc.org An alkaline solution, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), is added to this mixture to induce co-precipitation. core.ac.ukrsc.org The reaction is often carried out at elevated temperatures, for example at 75°C, with constant stirring and oxygen purging to facilitate the formation of the desired oxide. core.ac.uk The resulting amorphous precipitate is then crystallized, which can involve aging in the alkaline solution at around 85°C for several days or a subsequent calcination step at temperatures between 500-780 °C. core.ac.ukrsc.org

Lead PrecursorRuthenium PrecursorPrecipitating AgentReaction Temperature (°C)Post-TreatmentReference
Pb(NO₃)₂Ru(NO₃)₃KOH75Heat treatment at 400°C google.com
Pb(C₂H₃O₂)₂·3H₂ORuCl₃·xH₂OKOH (4M)85Crystallization in KOH with O₂ bubbling for 5 days rsc.org
Pb(NO₃)₂RuCl₃NaOH (2M)75Calcination at 500-780°C for 2h core.ac.uk

Sol-Gel Methods for Controlled Particle Formation

The sol-gel method provides excellent control over the final product's microstructure and is effective for producing nanocrystalline powders. acs.orgresearchgate.net This process involves the transition of a solution system (sol) into a solid-like gel phase.

For this compound, the synthesis can be initiated by dissolving lead acetate and ruthenium nitrosyl nitrate in a buffer solution containing a chelating agent like citric acid and often a cross-linking agent like ethylene (B1197577) glycol (Pechini method). researchgate.netrsc.org The solution is heated to promote polymerization and form a viscous gel. rsc.org This gel, which contains a homogeneous distribution of the metal cations, is then dried and calcined. The pyrochlore phase can form at temperatures as low as 400°C, with single-phase material often obtained after calcination at around 650°C for a few hours. psu.edursc.org This is a significantly lower temperature than required for conventional solid-state reactions. psu.edursc.orgresearchgate.net The sol-gel approach has been successfully used to prepare Ni-substituted lead ruthenate pyrochlore oxide (Pb₂Ru₁.₆Ni₀.₄O₆.₅). confex.com

Lead PrecursorRuthenium PrecursorChelating/Gelling AgentGelation Temperature (°C)Calcination Temperature (°C)Reference
Lead (IV) acetateRuthenium (III) nitrosyl nitrateCitric acid, NH₄-EDTA buffer150 (24h)650 (5h) rsc.org
Pb(NO₃)₂Ru(NO)(NO₃)ₓ(OH)ᵧCitric Acid80 (5h)600 (6h) then 1000 (12h) acs.org
Bi(III) saltRu(III) saltCitric acid, Ethylene glycol-≥650 researchgate.net

In-Situ Precipitation for Composite Materials (e.g., Polymer-Modified)

In-situ precipitation is an innovative approach for fabricating composite materials where this compound particles are formed directly within a host matrix, such as a polymer. geologyscience.ruresearchgate.net This method is particularly useful for creating materials with integrated functionalities, like catalytically active membranes. researchgate.net

A notable example is the preparation of a this compound-Nafion® composite membrane. researchgate.netresearchgate.net Nafion®, a perfluorosulfonated ion-exchange polymer, is first spin-coated onto a substrate or used as a membrane. researchgate.net The sulfonic acid groups in the Nafion® matrix are then ion-exchanged with Pb²⁺ and Ru³⁺ cations from an aqueous solution. researchgate.net The subsequent treatment of this ion-exchanged polymer in an alkaline solution, often with oxygen purging at a controlled temperature (e.g., 53°C), leads to the in-situ precipitation of this compound pyrochlore particles within the hydrophilic zones of the polymer network. researchgate.netacs.org This technique results in a stable composite material where the catalytically active pyrochlore particles are intimately integrated with the polymer support. researchgate.netacs.org

Advanced Synthesis Techniques for Tailored Microstructures and Phase Purity

Combustion synthesis is a promising method for producing nanostructured this compound. This technique involves a self-sustaining exothermic reaction that can rapidly produce fine, crystalline powders. The characteristics of the final product are highly dependent on several process parameters.

The choice of fuel and the fuel-to-oxidizer ratio (Φ) are critical in combustion synthesis as they influence the reaction's intensity and the resulting material's properties. rsc.org For instance, in the synthesis of yttrium ruthenate pyrochlores, a related class of materials, glycine (B1666218) is often used as a fuel due to its role as a complexing agent for the metal cations. rsc.orgresearchgate.net

The fuel-to-oxidizer ratio (Φ) directly impacts the combustion reaction's intensity. rsc.orgresearchgate.net A stoichiometric ratio (Φ = 1) can lead to an explosive reaction, while a fuel-lean ratio (e.g., Φ = 0.3) results in a slower, more controlled burn. researchgate.netresearchgate.net The intensity of the reaction affects the volume and compactness of the resulting powder. rsc.org For example, studies on yttrium ruthenate have shown that a Φ of 1 results in a more voluminous product compared to a Φ of 0.8. rsc.org

Fuel-to-Oxidizer Ratio (Φ)Reaction IntensityResulting Product Characteristics
0.3Slow burnCompact powder, may contain impurity phases. rsc.org
0.8Violent explosionLess voluminous powder compared to Φ=1. rsc.org
1.0Explosive reactionMore voluminous powder. rsc.orgresearchgate.net
1.3Smoke, no violent combustionGray powder. rsc.org

Table 1: Impact of Fuel-to-Oxidizer Ratio on Combustion Synthesis of Ruthenate Pyrochlores. rsc.orgresearchgate.net

Ignition and calcination temperatures play a pivotal role in determining the final phase composition and purity of the this compound. rsc.orgpsu.edu The initial combustion process may yield intermediate or amorphous phases, requiring a subsequent calcination step at a specific temperature to achieve the desired crystalline pyrochlore structure. rsc.orgpsu.edu

For example, in the synthesis of yttrium ruthenate, calcination at 600 °C after combustion resulted in a mixture of Y₂O₃ and RuO₂, with no pyrochlore phase formed. rsc.org Increasing the calcination temperature to 950 °C led to the formation of the pyrochlore phase, but with a RuO₂ impurity. rsc.org A phase-pure pyrochlore was only obtained after calcination at 1000 °C for a sufficient duration. rsc.org The duration of calcination is also critical; a shorter time at the target temperature might result in the presence of impurity phases, which can be eliminated with a longer calcination period. researchgate.netresearchgate.net For instance, a RuO₂ impurity in combustion-synthesized yttrium ruthenate was removed by increasing the calcination time from two to nine hours. researchgate.netresearchgate.net

Calcination Temperature (°C)Calcination Time (hours)Resulting Phases (Yttrium Ruthenate Example)
6006Y₂O₃ and RuO₂ mixture. rsc.org
9509Pyrochlore with RuO₂ impurity. rsc.org
10002Porous pyrochlore with a small RuO₂ impurity. rsc.orgresearchgate.net
10006Phase-pure pyrochlore. rsc.org
10009Phase-pure pyrochlore with eliminated RuO₂ impurity. researchgate.netresearchgate.net

Table 2: Influence of Calcination Temperature and Time on Yttrium Ruthenate Product Phases. rsc.orgresearchgate.netresearchgate.net

Cold crucible levitation melting is a sophisticated technique used to synthesize high-purity materials by melting them while levitated in an electromagnetic field within a water-cooled copper crucible. researchgate.netpremier-sols.comresearchgate.netyoutube.com This method avoids contamination from a crucible, which is a significant advantage when preparing reactive materials like lead ruthenate. premier-sols.comyoutube.com The process involves using a powerful induction heater to heat the metallic sample to high temperatures, causing it to melt and levitate. premier-sols.com The strong electromagnetic stirring ensures excellent thermal and chemical homogenization of the melt. premier-sols.com

Following the melting process, the resulting ingot is typically processed further. researchgate.net For lead ruthenate pyrochlores, this often involves ball milling the ingot to obtain a calibrated powder. researchgate.net This powder can then be used in subsequent sintering processes to form dense polycrystalline pellets. researchgate.net

Spark plasma sintering (SPS) is a field-assisted sintering technique that uses a combination of uniaxial pressure and a pulsed direct current to rapidly consolidate powders into dense pellets. researchgate.netnii.ac.jpceramic-society.rsosti.gov This method is particularly effective for producing high-density polycrystalline this compound pellets from powders obtained through methods like cold crucible levitation melting and ball milling. researchgate.net

The rapid heating and cooling rates in SPS help in retaining fine-grained microstructures and can lead to enhanced mechanical and physical properties. osti.gov For instance, SPS has been used to synthesize dense U₃Si₂ pellets with controlled grain structures, resulting in exceptional thermal transport properties and enhanced oxidation resistance. osti.gov This technique offers a pathway to produce dense this compound ceramics with tailored microstructures for specific applications. researchgate.net

Hydrothermal deposition is a solution-based method for synthesizing crystalline materials, including thin films, at relatively low temperatures, typically below 200 °C. jkps.or.krresearchgate.net This technique utilizes chemical reactions in an aqueous solution to deposit thin films onto a substrate. jkps.or.kr While direct synthesis of this compound thin films via hydrothermal deposition is not extensively documented in the provided search results, the method has been successfully applied to related ruthenate and titanate materials, suggesting its potential applicability. jkps.or.krresearchgate.netgifu-u.ac.jpresearchgate.netacs.org

For example, lead titanate epitaxial thin films have been grown on strontium ruthenate bottom electrodes using hydrothermal deposition. jkps.or.kr The process yields high-purity films with excellent crystalline orientation. jkps.or.kr Similarly, various rare-earth ruthenate pyrochlores (R₂Ru₂O₇) have been synthesized under mild hydrothermal conditions, with the purity of the products being dependent on the starting materials and the alkalinity of the reaction mixture. researchgate.net The bottom-up synthesis of ruthenate nanosheets from aqueous solutions has also been demonstrated, highlighting the versatility of hydrothermal methods in producing various ruthenate nanostructures. gifu-u.ac.jp These examples underscore the potential of hydrothermal deposition as a method for producing this compound thin films with controlled morphology and properties. jkps.or.krresearchgate.netgifu-u.ac.jp

Combustion Synthesis for Nanostructured Lead(II) Ruthenates

Control of Oxygen Non-stoichiometry and Defect Concentration during Synthesis

The control of oxygen non-stoichiometry and the concentration of defects in this compound (Pb₂Ru₂O₇-δ) pyrochlores is a critical aspect of their synthesis, as these factors significantly influence the material's electronic and catalytic properties. The general formula for these non-stoichiometric compounds can be expressed as Pb₂[Ru₂₋ₓPbₓ]O₇-y, indicating that defects can arise from both lead substitution at the ruthenium site and oxygen vacancies. google.com The primary methods to control these features involve the careful manipulation of thermal treatment conditions, annealing atmospheres, and precursor composition. researchgate.netcapes.gov.br

Heat Treatment Temperature

The temperature used for heat treatment or calcination is a key parameter for controlling the concentration of oxygen vacancies (represented by δ in Pb₂Ru₂O₇-δ). researchgate.net Research has demonstrated a direct correlation between the synthesis temperature and the resulting amount of oxygen vacancies. A series of pyrochlore-type lead-ruthenium oxides prepared by varying the heat-treatment temperature showed that the specific activity for the oxygen reduction reaction (ORR) increased with a higher amount of oxygen vacancies. researchgate.net This suggests that higher temperatures can lead to a greater degree of oxygen deficiency. The concentration of oxygen vacancies can be indirectly quantified by measuring the charge amount associated with the electrochemical redox of the material, which shows a linear correlation with the ORR activity. researchgate.net

Table 1: Effect of Heat-Treatment Temperature on Oxygen Vacancy-Related Properties of Pb₂Ru₂O₇-δ (This table is interactive and based on findings correlating heat treatment with properties dependent on oxygen vacancies) researchgate.net

Heat-Treatment Temperature (°C)Relative Oxygen Vacancy ConcentrationEffect on Electrochemical Properties
Lower (e.g., 400°C)LowerLower specific ORR activity
Intermediate (e.g., 600°C)IntermediateIncreased specific ORR activity
Higher (e.g., >700°C)HigherMaximized specific ORR activity

Source: Data compiled from research findings in researchgate.net. The specific activity and redox charge, which are proxies for vacancy concentration, were shown to increase with temperature up to a certain point.

Annealing Atmosphere and Cation Stoichiometry

The oxygen partial pressure during synthesis and subsequent annealing steps is a crucial variable for managing defect concentration. chalmers.se Synthesizing or annealing the material in an oxygen-deficient atmosphere, such as under an argon (Ar) flow, promotes the formation of oxygen vacancies to a greater extent than processing in air. capes.gov.br This methodology allows for the tuning of the electronic bandwidth of the material by controlling the oxygen content. capes.gov.br

Furthermore, intentional deviation from the ideal A₂B₂O₇ stoichiometry by creating lead-rich compositions (Pb₂₊ₓRu₂₋ₓO₇-y) is another effective strategy. univ-smb.frresearchgate.net Substituting the B-site Ru⁴⁺ cations with Pb²⁺ ions requires charge compensation, which can be achieved through the formation of additional oxygen vacancies. univ-smb.fr The synthesis temperature can influence the degree of lead substitution at the B-site, thereby modulating both the Ru electronic states and the oxygen defect concentration. univ-smb.fr For example, a lead-rich pyrochlore with the estimated composition Pb₂[Ru₁.₆₅Pb₀.₃₅]O₇-y was formed via heat treatment, with the composition being correlated to the material's lattice parameter. google.com

Table 2: Research Findings on Controlling Defects in Ruthenate Pyrochlores (This table is interactive and summarizes key research findings)

Control ParameterMethodObserved EffectSource
Heat Treatment Varying the final calcination temperature of Pb₂Ru₂O₇-δ.The amount of oxygen vacancies increases with temperature, enhancing specific ORR activity. researchgate.net
Annealing Atmosphere Post-synthesis heat treatment under an inert Ar atmosphere.Induces a significant oxygen vacancy content (y ≈ 0.20 in a related Bi-ruthenate). capes.gov.br
Cation Substitution Low-temperature pyrolysis to substitute Ru with Pb at the B-site.Temperature controls the amount of Pb substitution, which in turn modulates oxygen defect concentration. univ-smb.fr
Quenching Rapidly cooling a related yttrium ruthenate pyrochlore in liquid nitrogen.Creates a defect-rich structure by "freezing in" defects from a high-temperature state. researchgate.net

Structural Characterization and Defect Chemistry in Lead Ii Ruthenate Pyrochlores

Crystallographic Analysis of Pb₂Ru₂O₆.₅/Pb₂Ru₂O₇₋δ

Crystallographic studies are fundamental to understanding the arrangement of atoms within a material, which in turn dictates its physical and chemical properties. For lead(II) ruthenate, techniques like Rietveld refinement have been instrumental in elucidating its complex crystal structure.

Rietveld Refinement for Space Group Determination and Lattice Parameter Precision

Rietveld refinement is a powerful analytical technique used to refine crystal structure parameters from powder diffraction data. researchgate.netusna.edumgcub.ac.in For this compound, this method has been crucial in determining its space group and achieving high precision in its lattice parameters. researchgate.netresearchgate.net

Research has shown that the stoichiometry of lead-ruthenium pyrochlore (B1171951) is often non-stoichiometric, with a common composition being Pb₂Ru₂O₆.₅. frontiersin.orgnih.gov This oxygen deficiency leads to an ordering of the oxygen vacancies, resulting in a change of the space group from the ideal Fd-3m to F-43m. frontiersin.orgnih.gov This distinction is significant as it highlights the material's inherent defect chemistry. In contrast, some related pyrochlores like Pb₂Re₂O₇₋d maintain the Fd-3m space group, indicating disordered oxygen vacancies. frontiersin.orgnih.gov

The precision afforded by Rietveld refinement allows for the accurate determination of lattice parameters. For instance, a study on a related pyrochlore, Pb₂Tc₂O₇₋d, which crystallizes in the Fd-3m space group, reported a lattice parameter 'a' of 10.36584(2) Å. frontiersin.org While specific values for Pb₂Ru₂O₆.₅ can vary depending on the synthesis conditions and exact stoichiometry, the refinement process provides the necessary tool for their precise measurement. researchgate.netresearchgate.net

Table 1: Crystallographic Data for Selected Pyrochlores
CompoundSpace GroupLattice Parameter (a) in ÅReference
Pb₂Ru₂O₆.₅F-43mNot explicitly stated frontiersin.orgnih.gov
Pb₂Tc₂O₇₋dFd-3m10.36584(2) frontiersin.org
Bi₂Ru₂O₇Fd-3mNot explicitly stated frontiersin.org
Pb₂Ir₂O₆.₅F-43mNot explicitly stated frontiersin.org

Identification and Characterization of Oxygen Vacancy Ordering and Disordering

The presence and arrangement of oxygen vacancies are a defining characteristic of the defect chemistry in this compound. frontiersin.orgnih.gov The pyrochlore structure can be visualized as two interpenetrating networks: Pb₂O(2) and Ru₂O(1)₆. nih.gov Oxygen vacancies tend to form preferentially at the O(2) sites. rsc.org

In Pb₂Ru₂O₆.₅, these oxygen vacancies are not randomly distributed but exhibit ordering, which is the primary reason for the reduction in symmetry from the Fd-3m to the F-43m space group. frontiersin.orgnih.gov This ordering is a crucial aspect of its structural chemistry. In contrast, other pyrochlores, such as Pb₂Tc₂O₇₋d, show disordered oxygen vacancies, retaining the higher symmetry Fd-3m space group. nih.gov The ability to introduce and control these defects is an active area of research, as it can significantly influence the material's electronic and catalytic properties. nih.gov

Displacive Disorder of Cations and Anions (e.g., Pb and O(2))

Beyond oxygen vacancies, this compound also exhibits displacive disorder, where atoms are slightly shifted from their ideal crystallographic positions. This has been observed for both the lead (Pb) cations and the O(2) anions. frontiersin.orgnih.gov

This static disorder of the Pb cations has also been noted in other pyrochlores containing A-site cations with lone pair electrons, such as Bi³⁺. frontiersin.org The displacive disorder of the Pb and O(2) anions in a related technetium pyrochlore was confirmed through refinements of diffraction data. nih.gov This disorder can lead to the emergence of additional bands in Raman spectra, providing further evidence of a deviation from the ideal pyrochlore structure. nih.gov

Microstructural and Morphological Investigations

While crystallography reveals the atomic-level arrangement, understanding the larger-scale structure, or microstructure, is equally important for comprehending a material's behavior. Techniques like scanning and transmission electron microscopy are invaluable for this purpose.

Scanning Electron Microscopy (SEM) for Grain Morphology and Distribution

Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface morphology of materials, providing information on grain size, shape, and distribution. chinesechemsoc.orgresearcher.life For this compound, SEM studies have been employed to characterize powders and electrodes.

In one study, Pb₂Ru₂O₆.₅ powders calcined at 700°C were found to consist of agglomerated crystals approximately 50 nm in size. psu.edu When fabricated into electrodes, the sintering temperature was shown to influence the microstructure significantly. psu.edu Electrodes sintered at 700°C and 875°C both exhibited open porosity but with different degrees of sintering and crystal growth. psu.edu Higher sintering temperatures (800–900°C) led to more substantial particle growth, with grain sizes reaching about 1 µm. psu.edu These observations are critical for applications such as in solid oxide fuel cells, where the electrode microstructure plays a key role in performance. psu.edu

Transmission Electron Microscopy (TEM) for Microstructure and Interfacial Defects

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the investigation of the internal microstructure, including the visualization of crystal lattices and interfacial defects. chinesechemsoc.orgnumberanalytics.commpie.de TEM is a powerful tool for analyzing various types of defects, such as point defects, dislocations, and grain boundaries, which can significantly impact a material's properties. numberanalytics.comanl.gov

For this compound and related materials, TEM can be used to confirm the crystalline nature of synthesized nanoparticles and to study their morphology. researchgate.net For instance, in the study of nanocrystalline RuO₂, TEM confirmed a compact granular morphology. researchgate.net In the context of lead ruthenate, TEM can provide direct evidence of the crystalline structure and reveal the presence of any interfacial defects in electrode assemblies, which is crucial for understanding their electrochemical behavior. psu.eduscispace.com Advanced TEM techniques, such as high-resolution TEM (HRTEM), can even provide atomic-scale resolution, enabling the direct analysis of defects at the atomic level. numberanalytics.com

Atomic Force Microscopy (AFM) for Surface Topography and Local Features

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography of materials at the nanoscale. In the context of this compound (Pb₂Ru₂O₇₋ᵧ) pyrochlores, AFM has been instrumental in characterizing the surface morphology, grain size, and roughness of thin films and powder samples.

Studies on lead-based pyrochlore thin films have utilized AFM to assess surface flatness, which is a critical parameter for device applications. For instance, research on related perovskite and pyrochlore oxide thin films, often grown on substrates like SrRuO₃, demonstrates the capability of AFM to reveal atomically smooth surfaces with well-defined terraces. utwente.nlaip.org The optimization of growth parameters, such as substrate temperature and oxygen partial pressure during deposition, can be monitored by AFM to achieve desired surface characteristics. aip.org For example, in the growth of PbZr₀.₂Ti₀.₈O₃ thin films, AFM has been used to observe the transition from three-dimensional grain growth to atomically smooth surfaces by selecting appropriate substrates to minimize lattice mismatch. utwente.nl

In studies of powder-synthesized lead ruthenate, AFM can provide insights into the particle size and agglomeration of the crystallites. For example, field-emission scanning electron microscopy (FE-SEM), a complementary technique, has shown that lead ruthenate powders can consist of agglomerated crystals around 50 nm in size. psu.edu AFM can further resolve the surface features of these individual crystallites.

The surface topography as imaged by AFM is crucial for understanding the catalytic activity of lead ruthenate pyrochlores. The surface area and the nature of exposed crystal facets directly influence the number of active sites available for electrochemical reactions.

Spectroscopic Probes of Local Atomic Environments and Electronic States

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes (phonons) of a material, which are sensitive to its crystal structure, symmetry, and local atomic arrangements. For pyrochlore structures with the space group Fd-3m, group theory predicts six Raman-active phonon modes: A₁g + E₉ + 4T₂₉. researchgate.netarxiv.org

In pyrochlore ruthenates, these modes have been systematically studied. arxiv.org The spectra are typically dominated by phonon modes in the 40-65 meV range. arxiv.org Specifically, two prominent peaks around 50 meV and 60 meV are assigned to the T₂₉ and A₁g phonons, respectively. arxiv.org The A₁g mode is associated with the Ru-O(1)-Ru bending motion, while the high-frequency T₂₉ mode involves Ru-O(1) stretching. researchgate.net

Studies on various pyrochlore ruthenates have confirmed the presence of these characteristic Raman-active phonon modes. arxiv.org The temperature dependence of these modes can reveal information about spin-phonon coupling and magnetic ordering. researchgate.netewha.ac.kr For instance, in Y₂Ru₂O₇, anomalous temperature-dependent behavior of some phonon modes has been attributed to strong antiferromagnetic correlations. ewha.ac.kr While detailed Raman studies specifically on Pb₂Ru₂O₆.₅ are less common in the provided search results, the general features of pyrochlore ruthenate Raman spectra are well-established and applicable.

Table 1: Raman Active Phonon Modes in Pyrochlore Ruthenates

ModeVibrational AssignmentTypical Energy Range (meV)
A₁gRu-O(1)-Ru bending~60
E₉O-Ru-O bendingVaries
T₂₉Ru-O(1) stretching and O-Ru-O bending~50 and lower frequencies

Data compiled from multiple studies on pyrochlore ruthenates. researchgate.netarxiv.org

X-ray Absorption Near-Edge Structure (XANES) is a spectroscopic technique that provides information about the local electronic structure and oxidation state of a specific element within a material. For this compound, Ru K-edge and L-edge XANES are employed to determine the valence state of ruthenium.

The position of the absorption edge in a XANES spectrum is directly related to the oxidation state of the absorbing atom; a higher oxidation state results in a shift of the edge to higher energy. rsc.orgacs.org In studies of ruthenate pyrochlores, Ru K-edge XANES spectra are often compared to those of reference materials like Ru metal (Ru⁰) and ruthenium dioxide (RuO₂, Ru⁴⁺). rsc.orgacs.org

For lead ruthenate pyrochlores, such as Pb₂Ru₂O₆.₅, XANES studies have confirmed that the ruthenium is predominantly in the +4 oxidation state. researchgate.netnih.gov This is consistent with the expected charge balance in the pyrochlore structure. The degree of covalency of the Ru-O bonds can also be inferred from the pre-edge features of the O K-edge XANES spectra, which has been correlated with the material's electrocatalytic activity. nih.gov For example, a comparison between metallic Pb₂Ru₂O₆.₅ and insulating Sm₂Ru₂O₇ showed differences in the O K-edge XANES, indicating different degrees of Ru-O covalency that affect their performance in oxygen evolution and reduction reactions. nih.gov

The absorption energy (E₀), determined from the first inflection point of the XANES spectrum, can be used to quantify the oxidation state. Studies on yttrium ruthenate pyrochlores have shown a linear relationship between E₀ and the ruthenium valence state. acs.org

X-ray Diffraction (XRD) is a fundamental technique for identifying crystalline phases and determining the crystal structure and lattice parameters of materials. For this compound, XRD is crucial for confirming the formation of the desired pyrochlore structure and for monitoring its crystallinity and phase purity during synthesis.

The pyrochlore structure belongs to the cubic space group Fd-3m. The XRD pattern of a crystalline lead ruthenate pyrochlore, such as Pb₂Ru₂O₆.₅, exhibits characteristic Bragg reflections. The most intense peaks are typically observed at 2θ values corresponding to the (222), (400), (440), and (622) crystallographic planes. researchgate.netrsc.org The presence of strong odd hhh reflections, like (111) and (333), confirms the ordered pyrochlore structure as opposed to a disordered defect fluorite structure. aip.org

XRD is extensively used to study the synthesis of lead ruthenate pyrochlores. For example, it has been shown that the Pb₂Ru₂O₆.₅ phase can be formed at temperatures as low as 400°C via a chemical route, with the single pyrochlore phase being stable up to 900°C. psu.edu The lattice parameter of the pyrochlore can be precisely determined from the XRD data and has been shown to correlate with the composition, particularly the extent of lead substitution on the ruthenium site (Pb₂[Ru₂₋ₓPbₓ]O₆.₅). google.com

Table 2: Representative XRD Peaks for Pb₂Ru₂O₆.₅ Pyrochlore

2θ (degrees)Miller Indices (hkl)
~30(222)
~35(400)
~50(440)
~59(622)
~62(444)
~73(800)
~81(662)
~84(840)

Approximate 2θ values for Cu Kα radiation, based on literature data. researchgate.netrsc.org

X-ray Fluorescence (XRF) is an analytical technique used to determine the elemental composition of a material. In the study of this compound pyrochlores, XRF is employed to accurately measure the ratio of the constituent elements, particularly the lead-to-ruthenium molar ratio.

This information is critical for establishing the precise stoichiometry of the synthesized compound. For example, in the preparation of lead-rich ruthenate pyrochlores with the general formula Pb₂[Ru₂₋ₓPbₓ]O₇₋ᵧ, XRF has been used to experimentally determine the Pb/Ru molar ratio. google.com This allows for the calculation of 'x', the degree of lead substitution on the B-site of the pyrochlore structure. For instance, a Pb/Ru ratio of 1.96±0.05:1.0 corresponds to a formula of Pb₂[Ru₁.₃₅Pb₀.₆₅]O₇₋ᵧ. google.com

The elemental composition determined by XRF, in conjunction with structural data from XRD, provides a comprehensive understanding of the synthesized material. This is essential for correlating the material's composition with its physical and chemical properties, such as its lattice parameter and electrocatalytic performance. google.com

Defect Engineering and its Influence on Functional Properties

Defect engineering in this compound pyrochlores involves the intentional introduction of defects, such as cation substitutions and oxygen vacancies, to tailor their functional properties, particularly their electrocatalytic activity.

One common strategy is the creation of lead-rich pyrochlores, with the formula Pb₂[Ru₂₋ₓPbₓ]O₇₋ᵧ, where some of the ruthenium on the B-site is substituted by lead. google.com This substitution influences the electronic structure and the number of active sites. The value of 'x' can be controlled during synthesis and has a direct impact on the lattice parameter and the material's performance as an electrocatalyst for reactions like the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR). rsc.orggoogle.com

Oxygen vacancies also play a crucial role in the properties of lead ruthenate pyrochlores. The general formula is often written as Pb₂Ru₂O₇₋ᵧ to indicate the possibility of oxygen deficiency. In some lead ruthenate pyrochlores, such as Pb₂Ru₂O₆.₅, the oxygen vacancies are ordered. frontiersin.org The presence and concentration of oxygen vacancies can enhance ionic conductivity and create more active sites for catalysis.

Furthermore, A-site segregation, where lead may diffuse to the surface, can occur during high-temperature synthesis, potentially forming a passivating layer of PbO₂. acs.org Mitigating this segregation through surface engineering is a key aspect of optimizing the performance of these materials. acs.org The introduction of defects can also influence the covalency of the Ru-O bonds, which in turn affects the catalytic activity. nih.gov For instance, creating an oxygen-deficient pyrochlore structure can lower the band energy and strengthen the Ru-O covalent bond, which is beneficial for OER performance. nih.gov

Role of the Stereo-Chemically Active Lead(II) 6s² Electron Lone Pair in Structural Anomalies

The presence of a stereo-chemically active 6s² electron lone pair on the lead(II) cation (Pb²⁺) is a critical factor driving structural anomalies in this compound pyrochlores. Unlike spherically symmetric lone pairs, the 6s² lone pair in Pb²⁺ can be stereo-chemically active, meaning it occupies a significant volume of space and influences the coordination environment of the cation. whiterose.ac.uknih.gov This activity leads to a hemidirected coordination geometry, where the bonding is directed to one side of the cation, and the lone pair occupies the other side. nih.gov

The expression of this stereo-activity is sensitive to the surrounding chemical environment. For instance, the presence of highly electronegative atoms, such as a charged phenolate (B1203915) oxygen in certain complex lead compounds, can enhance the polarization of the Pb(II) lone pair by increasing its 6p character, thereby promoting a more pronounced hemidirected geometry. nih.gov In lead ruthenate, the interaction between the Pb²⁺ 6s orbitals and the Ru 4d and O 2p orbitals is a key factor in its electronic structure and can influence the degree of structural distortion. researchgate.netarxiv.org

Impact of Intrinsic Defects on Lattice Dynamics and Scattering Mechanisms

Intrinsic defects, which are thermodynamically driven imperfections in the crystal lattice, play a substantial role in the lattice dynamics and scattering mechanisms of this compound (Pb₂Ru₂O₆.₅). epa.goveveryscience.com These defects in lead ruthenate pyrochlore primarily consist of vacancies and the effects of the stereo-chemically active 6s² lone pair of Pb²⁺, which itself can be considered a type of lattice defect. epa.govresearchgate.net The combination of these intrinsic defects is a primary cause of the observed "glass-like" thermal conductivity, characterized by low values and an increase with temperature, a behavior more typical of amorphous materials than crystals. epa.govresearchgate.net

The presence of these defects profoundly influences the transport properties by introducing scattering centers for both electrons and phonons (quantized lattice vibrations). In metallic-like lead ruthenates, the electrical conductivity (σ) and the electronic contribution to thermal conductivity (κₑ) are governed by electron-impurity scattering. researchgate.net This is evidenced by the specific temperature dependencies of these properties. epa.govresearchgate.net

Interactive Data Tables

Table 1: Scattering Mechanisms in Metallic Lead Ruthenate Pyrochlores

Transport PropertyGoverning Scattering MechanismTemperature DependenceSource
Electrical Conductivity (σ)Electron-Impurity ScatteringDecreases with increasing temperature researchgate.net
Electronic Thermal Conductivity (κₑ)Electron-Impurity ScatteringVaries with T¹/² epa.govresearchgate.net
Lattice Thermal Conductivity (κₗ)3-Phonon (Umklapp) ScatteringVaries with T⁻¹ epa.govresearchgate.net

Advanced Electronic and Charge Transport Phenomena in Lead Ii Ruthenate

Electronic Band Structure Elucidation

The metallic behavior of Lead(II) ruthenate (Pb₂Ru₂O₆.₅), a member of the pyrochlore (B1171951) family of oxides, is intricately linked to its unique electronic band structure. researchgate.net Theoretical and experimental investigations have provided significant insights into the orbital interactions that govern its conductivity.

Density Functional Theory (DFT) Calculations of Electronic Band Structure and Density of States

Density Functional Theory (DFT) has been a important tool in understanding the electronic properties of lead ruthenate. researchgate.netaip.org Calculations reveal that the states near the Fermi energy (E_F) are primarily composed of Ruthenium (Ru) 4d and Oxygen (O) 2p orbitals, a feature common to many ruthenate compounds. researchgate.net However, the metallic nature of lead ruthenate is distinguished by the significant role of the lead (Pb) orbitals.

Early suggestions pointed to the mixing of Ru 4d, Pb 6s, and Pb 6p bands as the source of metallic behavior in Pb₂Ru₂O₇-δ. nih.gov However, more recent first-principles calculations have refined this understanding. aip.orgnih.gov These studies indicate that the Pb 6s bands are located deep within the valence band and are unlikely to contribute significantly to the metallic conductivity. aip.orgnih.govwordpress.com Instead, the crucial interaction occurs between the unoccupied Pb 6p orbitals, positioned just above the Fermi energy, and the Ru 4d orbitals. aip.orgresearchgate.netnih.gov This hybridization is mediated by the oxygen 2p states, creating a network that facilitates the delocalization of electrons and results in metallic conductivity. aip.orgnih.gov The projected density of states (PDOS) calculated through DFT confirms that the conduction band has contributions from both Ru 4d and Pb 6p orbitals, with significant hybridization with O 2p states. aip.orgacs.org This orbital overlap is a key factor in the electronic structure of lead ruthenate.

The topology of the Fermi surface, which represents the collection of electron momenta at the Fermi energy, is directly related to the material's transport properties. In correlated electron systems like lead ruthenate, the shape and characteristics of the Fermi surface dictate the pathways for charge carriers. The hybridization of Ru 4d and Pb 6p orbitals shapes the Fermi surface in a way that allows for metallic conduction. nih.gov The analysis of the Fermi surface, often in conjunction with experimental techniques like angle-resolved photoemission spectroscopy (ARPES), helps in understanding the nature of charge carriers and their interactions. purdue.eduaps.org For instance, the presence of both electron-like and hole-like pockets on the Fermi surface can lead to complex transport phenomena. arxiv.org The specific geometry of the Fermi surface in lead ruthenate, influenced by the orbital hybridization, is a critical area of ongoing research to fully elucidate its transport characteristics. nih.gov

The accuracy of DFT calculations heavily relies on the approximation used for the exchange-correlation functional, which accounts for the quantum mechanical interactions between electrons. For strongly correlated materials like lead ruthenate, standard approximations such as the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) may not fully capture the electronic behavior. The inclusion of a Hubbard U term (DFT+U) or the use of hybrid functionals can provide a more accurate description of the on-site Coulomb repulsion of the Ru 4d electrons. aps.org These advanced methods can significantly impact the calculated band structure, density of states, and magnetic properties. aps.org For example, the choice of the exchange-correlation functional can influence the predicted degree of hybridization between Ru 4d and Pb 6p orbitals and, consequently, the calculated conductivity. The analysis of electronic exchange and correlation is therefore crucial for a precise theoretical description of the electronic properties of lead ruthenate.

Electrical Conductivity and Resistivity Studies

The electrical transport properties of this compound have been extensively studied, revealing its metallic character. These studies primarily focus on the temperature dependence of its electrical conductivity and resistivity.

Temperature Dependence of Electrical Conductivity and Resistivity

This compound (Pb₂Ru₂O₆.₅) consistently exhibits metallic behavior, characterized by a decrease in electrical resistivity (and an increase in conductivity) as the temperature decreases. researchgate.netepa.gov This behavior is observed over a wide temperature range. researchgate.netepa.gov For instance, measurements on polycrystalline samples show a near-linear decrease in resistivity with temperature, a hallmark of metallic conductors where electron-phonon scattering is the dominant scattering mechanism at higher temperatures. researchgate.net

The following table summarizes the temperature dependence of electrical resistivity for this compound from a study on thin films.

Temperature (K)Resistivity (μΩ·cm)
520
5025
10035
20050
30060

At very low temperatures, the resistivity of some ruthenates has been observed to follow a T² dependence, which is characteristic of a Fermi-liquid, where electron-electron scattering becomes significant. d-nb.info However, in some cases, particularly in disordered systems or thin films, deviations from this behavior, such as a T³/² dependence, have been reported. d-nb.info The residual resistivity at low temperatures is influenced by factors such as impurities and structural defects. d-nb.info

Identification of Dominant Electron Scattering Mechanisms (e.g., Impurity Scattering, Phonon Scattering)

In the metallic pyrochlore this compound (Pb₂Ru₂O₆.₅), the mechanisms governing charge transport are crucial to understanding its electrical and thermal properties. Research indicates that for the metal-like Pb₂Ru₂O₆.₅, electrical conductivity (σ) and the electronic contribution to thermal conductivity (κe) are predominantly governed by electron-impurity scattering. researchgate.netresearchgate.net This is evidenced by the temperature dependencies where electrical conductivity varies with T⁻¹/² and electronic thermal conductivity with T¹/², a characteristic signature of impurity scattering. researchgate.net

Intrinsic defects, such as vacancies and the stereochemically active 6s² electron lone pair of Lead, are significant sources of this impurity scattering. researchgate.netepa.gov These features contribute to a glass-like behavior in thermal conductivity, characterized by low and increasing conductivity with temperature. researchgate.net

Table 1: Dominant Scattering Mechanisms in Metallic Pb₂Ru₂O₆.₅

PropertyDominant Scattering MechanismSupporting EvidenceCitation
Electrical Conductivity (σ)Electron-Impurity Scatteringσ(T) varies with T⁻¹/² researchgate.net
Electronic Thermal Conductivity (κe)Electron-Impurity Scatteringκe(T) varies with T¹/² researchgate.net
Lattice Thermal Conductivity (κL)3-Phonon (Umklapp) ScatteringκL(T) decreases with T⁻¹ researchgate.netresearchgate.netepa.gov

Metal-Insulator Transitions (MIT) in Substituted Lead Ruthenate Systems

The metallic nature of this compound can be fundamentally altered through chemical substitution, leading to a metal-insulator transition (MIT). This transition is a hallmark of strongly correlated electron systems, where small changes in composition can drive the material from a metallic state with itinerant electrons to an insulating state with localized electrons. aip.org The A₂Ru₂O₇ pyrochlore ruthenates are well-known for exhibiting electrical conductivity that verges between localized and itinerant behavior, making them ideal systems for studying the mechanisms of MIT. researchgate.netaip.org

A clear example of an induced MIT is found in the lead-yttrium ruthenate pyrochlore solid solutions, with the general formula Pb₂₋ₓYₓRu₂O₆.₅±z. researchgate.net In this system, progressively replacing the divalent Pb²⁺ ions with trivalent Y³⁺ ions systematically tunes the electronic properties. researchgate.netiaea.org Starting with the metallic Pauli paramagnetic Pb₂Ru₂O₆.₅, the introduction of yttrium causes a transition to a semiconductor/insulator phase, eventually leading to the antiferromagnetic Mott insulator Y₂Ru₂O₇ at the end of the substitution series. researchgate.net

The metal-insulator transition observed in the Pb₂₋ₓYₓRu₂O₆.₅±z system is explained by the Mott-Hubbard mechanism of electron localization. researchgate.netiaea.org This mechanism is driven by strong electron-electron correlations. researchgate.net In this framework, the substitution of yttrium enhances the effective electron correlation, which leads to the splitting of the Ru 4d t₂g band into two separate bands: a filled lower Hubbard band (LHB) and an empty upper Hubbard band (UHB), separated by the Mott-Hubbard gap. researchgate.net A critical concentration of yttrium is required to open this gap and localize the t₂g⁴ electrons within the newly formed lower Hubbard band, thereby inducing the insulating state. researchgate.net

In the Pb₂₋ₓYₓRu₂O₆.₅±z solid solution, a distinct metal-insulator transition occurs at a critical yttrium doping concentration of x ≈ 0.2. researchgate.net The transport properties of the material are markedly different on either side of this critical point.

Metallic Regime (x < 0.2): In this range, the material behaves as a metal, and the dominant charge scattering mechanism is electron-impurity scattering. researchgate.net

Transitional Regime (0.2 ≤ x ≤ 1.0): On the semiconductor/insulator side of the transition, the transport behavior is complex, with several scattering mechanisms considered equally likely. researchgate.net

Insulating Regime (x > 1.5): At higher yttrium concentrations, the transport is governed by the Mott Variable Range Hopping (VRH) mechanism, which is characteristic of strongly localized electronic states. researchgate.net

Table 2: Transport Regimes in Yttrium-Substituted Lead Ruthenate (Pb₂₋ₓYₓRu₂O₆.₅±z)

Yttrium Concentration (x)Transport RegimeDominant MechanismCitation
x < 0.2MetallicElectron-Impurity Scattering researchgate.net
0.2 ≤ x ≤ 1.0Semiconductor/InsulatorMultiple Mechanisms Likely researchgate.net
x > 1.5InsulatorMott Variable Range Hopping researchgate.net

Fermi Liquid Behavior and Electron Correlation Effects

Analysis of the physical properties of single-crystalline Pb₂Ru₂O₆.₅ indicates that it is a well-defined Fermi liquid, albeit one with strong electron correlations. researchgate.net Fermi liquid theory describes a state where interacting electrons behave like non-interacting "quasiparticles" with a renormalized effective mass. wikipedia.org Evidence for this behavior in Pb₂Ru₂O₆.₅ comes from measurements of the T² coefficient of resistivity, its Pauli paramagnetic susceptibility, and its linear heat-capacity coefficient. researchgate.net The strength of the electron-electron interactions confirms that Pb₂Ru₂O₆.₅ is a strongly correlated metal. researchgate.netaip.org The metallic properties and the observed structural modifications in lead ruthenate are critically influenced by the easily polarizable Pb²⁺ ions. researchgate.net

Anisotropy in Electronic Conduction in this compound Thin Films and Heterostructures

The study of anisotropy, or the directional dependence of electronic properties, in materials like this compound often requires the fabrication of high-quality thin films and heterostructures. While direct reports on the anisotropy of Pb₂Ru₂O₆.₅ thin films are limited, research on analogous metallic pyrochlore ruthenates provides significant insight.

Studies on epitaxial thin films of Bismuth Ruthenate (Bi₂Ru₂O₇), another metallic pyrochlore, have demonstrated a clear anisotropy in its electronic structure. researchgate.netaip.orgaip.org When grown with different crystallographic orientations, such as researchgate.net and, the films exhibit distinct differences in their electrical and optical properties. researchgate.netaip.org These variations cannot be attributed solely to differences in crystalline quality or defect density, thus pointing to an intrinsic anisotropy in the electronic transport. aip.orgaip.org For example, in one study, the resistivity of a (111) oriented Bi₂Ru₂O₇ film was found to be lower than that of a (001) oriented film, which was suggested to be due to lower scattering from dislocations in the higher-quality (111) film, but also indicative of underlying electronic anisotropy. researchgate.net Given the similar pyrochlore structure and metallic nature, these findings strongly suggest that anisotropic electronic conduction is a likely and important characteristic of this compound thin films and heterostructures as well. aip.org

Thermoelectric Response of Lead Ii Ruthenate Pyrochlores

Seebeck Coefficient Characterization and Temperature Dependence

Lead(II) ruthenate with the formula Pb₂Ru₂O₆.₅ has been identified as a p-type conductor, indicating that holes are the majority charge carriers. researchgate.netepa.gov Measurements of its Seebeck coefficient (S) across a temperature range of 25°C to 300°C show a distinct temperature dependence. researchgate.netepa.gov The Seebeck coefficient is positive, consistent with its p-type nature, and exhibits a maximum value at approximately 150°C (423 K). epa.govresearchgate.net

This peak in the Seebeck coefficient can be explained by considering the relationship between S, the effective mass of the charge carriers, and their concentration. researchgate.netresearchgate.net In related pyrochlore (B1171951) systems, such as lead-yttrium ruthenates (Pb₂₋ₓYₓRu₂O₆.₅±z), a similar maximum in the Seebeck coefficient was observed between 400 K and 500 K. researchgate.netresearchgate.net This behavior is attributed to the competing effects of minority carrier excitation at lower temperatures and the thermal broadening of the Fermi distribution at higher temperatures. researchgate.net

Table 1: Seebeck Coefficient Characteristics of Lead Ruthenate Pyrochlores

Property Value / Observation Source(s)
Compound Pb₂Ru₂O₆.₅ researchgate.net
Conductor Type p-type researchgate.netepa.gov
Temperature of Max. Seebeck Coefficient ~150°C (423 K) researchgate.netepa.govresearchgate.net

| Underlying Mechanism for Maximum | S is proportional to carrier effective mass and inversely proportional to carrier concentration. | researchgate.netresearchgate.net |

Thermal Conductivity Mechanisms

The thermal conductivity (κ) of this compound is a critical parameter for its thermoelectric performance and displays unusual, glass-like characteristics. researchgate.netepa.gov It is the sum of two primary contributions: the electronic thermal conductivity (κₑ) from charge carriers and the lattice thermal conductivity (κₗ) from quantized lattice vibrations (phonons).

Unlike typical crystalline solids where thermal conductivity decreases with increasing temperature (above a low-temperature peak), Pb₂Ru₂O₆.₅ exhibits a thermal conductivity that is both low and increases with rising temperature. researchgate.netepa.gov This behavior is characteristic of amorphous or glassy materials. arxiv.org The origin of this glass-like thermal conductivity in the crystalline pyrochlore structure is attributed to a high degree of intrinsic disorder. researchgate.net Specifically, this disorder stems from oxygen vacancies within the crystal lattice and the presence of a stereochemically active 6s² electron lone pair on the lead (Pb²⁺) ions, which introduces significant anharmonicity into the lattice vibrations. researchgate.netepa.govresearchgate.net

Analysis of the transport data allows for the separation of the electronic and lattice contributions to the total thermal conductivity. researchgate.net The electronic component (κₑ) is found to vary with temperature as T¹/², a dependence that suggests impurity scattering is the dominant mechanism governing the movement of charge carriers. researchgate.net

Conversely, the lattice contribution (κₗ) shows a different temperature dependence, decreasing proportionally with T⁻¹ as the temperature rises. researchgate.net This inverse relationship is a hallmark of specific phonon scattering processes that become more prevalent at higher temperatures. researchgate.net

Table 2: Contributions to Thermal Conductivity in Pb₂Ru₂O₆.₅

Contribution Temperature Dependence Dominant Scattering Mechanism Source(s)
Electronic (κₑ) Proportional to T¹/² Electron Impurity Scattering researchgate.net

| Lattice (κₗ) | Proportional to T⁻¹ | 3-Phonon (Umklapp) Scattering | researchgate.net |

The observed T⁻¹ dependence of the lattice thermal conductivity (κₗ) points to the dominant role of 3-phonon Umklapp scattering in limiting heat transport through the lattice at the measured temperatures. researchgate.netepa.gov In this intrinsic resistive process, three phonons interact in a way that does not conserve phonon momentum, leading to a significant resistance to thermal flow. researchgate.net This finding, combined with the evidence for electron impurity scattering from the electronic contribution, provides a comprehensive picture of the transport physics in this compound. researchgate.net

Figure of Merit (ZT) Evaluation and Strategies for Enhancement

Strategies to enhance the ZT of this material system are an active area of research. One primary approach involves chemical substitution to tune the electronic and thermal properties. The investigation of lead-yttrium ruthenate solid solutions (Pb₂₋ₓYₓRu₂O₆.₅±z) is a clear example of this strategy. researchgate.net By substituting yttrium (Y) for lead (Pb) on the A-site of the pyrochlore structure, a metal-insulator transition is induced at a critical yttrium concentration (x ≈ 0.2). researchgate.netresearchgate.net This transition allows for systematic modification of the band structure and carrier concentration, providing a pathway to optimize the power factor (S²σ) and, consequently, the ZT. The inherently low lattice thermal conductivity of the parent compound provides a significant advantage in this optimization process. researchgate.net

Electrocatalysis in Oxygen Electrodes

This compound pyrochlores have been identified as highly promising electrocatalysts for oxygen electrodes. Their exceptional activity, especially for the OER, surpasses that of many other mixed oxides and even some commercial catalysts. researchgate.net The combination of high electronic conductivity, substantial surface area, and favorable electronic properties contributes to their performance in both oxygen evolution and reduction. researchgate.net

The OER is a kinetically sluggish reaction that represents a major bottleneck in water electrolysis for hydrogen production. This compound has emerged as a superior catalyst for this reaction, demonstrating high activity and stability in both acidic and alkaline environments.

This compound exhibits remarkable OER activity, characterized by low overpotentials in diverse pH environments.

In alkaline media (e.g., 0.1 M KOH), the lead ruthenate pyrochlore Pb₂Ru₂O₆.₅ shows a very low OER onset potential of approximately 1.4 V versus the Reversible Hydrogen Electrode (RHE). researchgate.net It demonstrates a mass activity significantly higher than the state-of-the-art iridium oxide (IrO₂) catalyst. researchgate.net For instance, at a potential of 1.48 V vs. RHE, Pb₂Ru₂O₇-x delivers a current density that is over 30 times higher than that of commercial IrO₂. pnas.org In membrane electrode assemblies (MEAs) for solid-state alkaline water electrolyzers, lead ruthenate anodes have shown overpotentials that are 0.1 to 0.15 V lower than those fabricated with IrO₂. researchgate.net

In acidic media , which is relevant for proton exchange membrane (PEM) water electrolyzers, lead-ruthenate-based catalysts also show excellent performance. A catalyst featuring Pb substitution at the B-site of the pyrochlore structure (Pb₂[Ru₂-xPbx]O₇-δ) achieved an overpotential of just 174 mV to deliver a current density of 10 mA cm⁻² with a notably low Tafel slope of 28.8 mV dec⁻¹. researchgate.net Another Ru-based catalyst incorporating Pb as a supporting element recorded an OER overpotential of 201 mV at the same current density in a PEM electrolyzer setup. sciopen.com

Interactive Data Table: OER Performance of this compound Catalysts

Catalyst CompositionElectrolyteMetricValueReference
Pb₂Ru₂O₆.₅Alkaline (0.1 M KOH)Onset Potential~1.4 V vs. RHE researchgate.net
Pb₂Ru₂O₆.₅Alkaline (0.1 M KOH)Mass Activity @ 1.5V202 ± 20 A g⁻¹ researchgate.net
IrO₂ (for comparison)Alkaline (0.1 M KOH)Mass Activity @ 1.5V11 ± 2 A g⁻¹ researchgate.net
Pb₂[Ru₂-xPbx]O₇-δAcidicOverpotential @ 10 mA cm⁻²174 mV researchgate.net
Ru-based with PbAcidic (PEMWE)Overpotential @ 10 mA cm⁻²201 mV sciopen.com

The electrocatalytic performance of this compound is intrinsically linked to its physical and electronic characteristics.

Catalyst Surface Area: A larger Brunauer–Emmett–Teller (BET) surface area is directly correlated with higher mass activity. Lead ruthenate pyrochlores synthesized to have high surface areas (~100 m² g⁻¹) exhibit superior performance compared to analogous pyrochlore materials with lower surface areas (0.4–8 m² g⁻¹). researchgate.net The increased number of accessible active sites on high-surface-area materials contributes to the enhanced catalytic output. researchgate.net

Electronic Properties: The electronic structure of the Ru cations at the B-site of the pyrochlore lattice is a critical determinant of OER activity. The exceptional specific activity of ruthenate pyrochlores is attributed to an optimal electronic interaction between oxygen intermediates and the Ru sites. researchgate.net This is often described by the d-band center model, where an ideal d-band energy level results in a bond with adsorbates that is neither too strong nor too weak. researchgate.net The transition between ruthenium oxidation states (e.g., Ru(V) to Ru(VIII)) in Pb₂Ru₂O₇-x is less energy-intensive compared to the transitions in IrO₂, which lowers the activation barrier for the OER. pnas.org Furthermore, strategically substituting some Ru sites with Pb can modulate the electronic states of the remaining Ru atoms and increase oxygen vacancy concentration, which moves the O-2p orbital closer to the Fermi level and boosts OER activity. researchgate.net

Beyond initial activity, long-term stability is crucial for practical applications. This compound catalysts have demonstrated promising durability in solid-state electrolyzer environments.

In a solid-state alkaline water electrolyzer, an MEA using a lead ruthenate pyrochlore catalyst showed stable operation for at least 200 hours at a constant current density of 200 mA cm⁻². researchgate.net The cell voltage remained nearly constant at 1.75 V after a brief initial stabilization period. researchgate.net

In acidic PEM water electrolyzers, a Ru-based catalyst incorporating lead sustained stable performance for over 300 hours with no significant degradation. sciopen.com Another study on a Pb-RuO₂ catalyst reported exceptional durability, operating for more than 1100 hours in an acidic medium and over 250 hours in a PEM electrolyzer at a high current density of 500 mA cm⁻² with a negligible degradation rate. researchgate.net These findings underscore the robustness of the lead ruthenate structure under demanding OER conditions.

The mechanism of the OER on this compound is governed by the energetics of intermediate adsorption on the catalyst surface. The strength of the bond between the B-site cation (ruthenium) and oxygen-containing species (*O, *OH, *OOH) is a key factor.

While this compound is a standout OER catalyst, it also possesses activity for the complementary oxygen reduction reaction (ORR), a critical process on the cathode side of fuel cells. The ORR activity of pyrochlore oxides is attributed to their high electronic conductivity and favorable electronic structure. researchgate.net

However, the ORR performance of pure this compound is generally considered moderate compared to its exceptional OER activity. pnas.org To create a truly bifunctional catalyst suitable for regenerative fuel cells, modifications are often necessary. One approach involves creating a hybrid catalyst by depositing platinum onto the lead ruthenate structure (Pt-Pb₂Ru₂O₇-x). pnas.org This composite material exhibits enhanced ORR activity while retaining high OER performance. For example, the Pt-Pb₂Ru₂O₇-x hybrid shows a lower bifunctionality index, indicating a better balance between OER and ORR, with an ORR overpotential of -0.31 V at a current density of -3 mA cm⁻². pnas.org This demonstrates the potential for developing highly active bifunctional oxygen electrocatalysts based on the lead ruthenate pyrochlore framework. pnas.org

Oxygen Reduction Reaction (ORR) Electrocatalysis

Heterogeneous Catalysis in Organic Synthesis

The principles of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, are central to many industrial chemical processes due to the ease of catalyst separation and recycling. dtu.dktaylorfrancis.com this compound, as a robust solid-state material, is a promising candidate for a heterogeneous catalyst in various organic transformations. acs.org

Catalytic Oxidation of Organic Functional Groups (e.g., Alcohols, Sulfides)

While specific studies focusing solely on this compound for the oxidation of alcohols and sulfides are not extensively detailed, the catalytic activity of ruthenium-based oxides in oxidation reactions is well-established. acs.org Ruthenium species can access a range of oxidation states, making them effective catalysts for the oxidation of various organic functional groups. rsc.org In a heterogeneous setup, the this compound would provide active ruthenium sites on its surface for the catalytic conversion. For instance, the oxidation of alcohols to aldehydes or ketones and sulfides to sulfoxides or sulfones are plausible transformations that could be catalyzed by this compound, leveraging the redox properties of the ruthenium centers. semanticscholar.org

Mechanistic Studies of Redox Cycles (e.g., High-Valent Oxo Ruthenium Species)

The catalytic cycle for oxidation reactions involving ruthenium catalysts is generally understood to proceed through the formation of high-valent oxo ruthenium species. researchgate.net In the case of this compound, the Ru⁴⁺ centers on the catalyst surface can be oxidized to higher oxidation states, such as Ru⁵⁺ or Ru⁶⁺, by an oxidizing agent. These high-valent species, likely in the form of ruthenyl (Ru=O) or perruthenyl (Ru-O-O) intermediates, are potent oxidizing agents that can then transfer an oxygen atom to the organic substrate (e.g., an alcohol or sulfide). researchgate.net After the oxidation of the substrate, the ruthenium center is reduced back to its initial oxidation state, completing the catalytic cycle and regenerating the catalyst for subsequent turnovers. researchgate.net

Catalyst Recyclability and Reaction Selectivity

A significant advantage of using a heterogeneous catalyst like this compound is the potential for catalyst recyclability. goettingen-research-online.deresearchgate.net After the reaction is complete, the solid catalyst can be easily separated from the liquid reaction mixture by simple filtration or centrifugation. researchgate.netresearchgate.net This allows for the catalyst to be reused in multiple reaction cycles, which is both economically and environmentally beneficial. goettingen-research-online.de The robust pyrochlore structure of this compound contributes to its stability under reaction conditions, minimizing leaching of the active metal into the product. nih.gov Furthermore, the defined crystal structure and surface chemistry of the catalyst can impart selectivity to the reaction, favoring the formation of a specific product over others. dtu.dk

This compound in Electrochemical Sensor Development

Electrochemical sensors offer a rapid, sensitive, and cost-effective means for the detection of various analytes, including heavy metal ions. nih.govrsc.org While this compound itself has not been extensively reported as the primary sensing material, the development of electrochemical sensors for the detection of lead(II) ions is a highly active area of research. researchgate.netmdpi.com These sensors often rely on the principle of stripping voltammetry, where the target metal ion is first preconcentrated on the electrode surface at a negative potential and then stripped off by scanning the potential in the positive direction, generating a current signal proportional to the concentration of the analyte. nih.gov

The development of novel electrode materials is crucial for enhancing the sensitivity and selectivity of these sensors. ucj.org.uabrieflands.com In this context, the components of this compound, namely lead and ruthenium, have been individually explored in sensor fabrication. For instance, various nanomaterials have been used to modify electrode surfaces to improve the detection of lead(II) ions. rsc.orgresearchgate.net The unique electronic properties of ruthenium-containing materials could potentially be harnessed to develop novel sensor platforms. acs.org Future research could explore the direct application of this compound as an electrode modifier in the development of sensitive and selective electrochemical sensors for lead(II) or other environmentally relevant species. researchgate.net

Data Tables

Table 1: OER Performance of this compound and Other Catalysts

CatalystElectrolyteSpecific Activity @ 1.5 V vs. RHE (A m⁻²)Overpotential @ 10 mA cm⁻² (mV)Reference(s)
Pb₂Ru₂O₆.₅0.1 M KOH3.0 ± 0.2201 rsc.orgwpmucdn.com
Bi₂.₄Ru₁.₆O₇0.1 M KOH1.3 ± 0.2Not Reported rsc.org
IrO₂0.1 M KOH0.06 ± 0.01Not Reported rsc.org
Ru₃PbOₓAcidicNot Reported201 wpmucdn.comsciopen.comresearchgate.net

Catalytic Applications of Lead Ii Ruthenate Pyrochlores

Electrocatalytic Oxidation and Detection of Biomolecules

Lead(II) ruthenate pyrochlores have demonstrated significant potential as electrocatalysts for the oxidation and sensitive detection of crucial biomolecules, such as the amino acid cysteine. acs.org Modified electrodes incorporating lead ruthenate pyrochlore (B1171951) exhibit excellent electrocatalytic activity towards the oxidation of cysteine. acs.org This has been studied in detail using Nafion/lead ruthenate pyrochlore chemically modified electrodes. acs.org

The catalytic mechanism for cysteine oxidation at these modified electrodes has been investigated and is proposed to follow Michaelis-Menten-type kinetics. acs.orgacs.org The process involves the Ru(VI)/Ru(IV) redox couple within the pyrochlore structure. acs.org The rate-determining step is suggested to be the reaction of a cysteine-pyrochlore-Ru(VI) intermediate complex, which then yields the oxidized product, cystine, and the reduced pyrochlore-Ru(IV). acs.orgacs.org

The practical application of this electrocatalytic behavior has been developed into sensitive detection methods for cysteine. acs.org Two primary analytical techniques have been employed for this purpose: square-wave voltammetry (SWV) and flow injection analysis (FIA). acs.orgacs.orgbohrium.com

Under optimized conditions, these methods offer low detection limits and a broad linear range for cysteine quantification. acs.orgacs.orgbohrium.com For instance, using square-wave voltammetry, a detection limit of 1.91 µM has been achieved with a linear calibration curve extending up to 560 µM. acs.orgacs.orgbohrium.com Flow injection analysis has proven to be an even more sensitive technique, pushing the detection limit down to an exceptionally low 1.70 nM. acs.orgacs.orgbohrium.com This high sensitivity is noteworthy for direct cysteine determination without the need for a preliminary accumulation step. acs.orgacs.orgbohrium.com

The following tables summarize the key performance metrics for the detection of cysteine using a lead ruthenate pyrochlore modified electrode with these two techniques.

Table 1: Performance of Square-Wave Voltammetry for Cysteine Detection

ParameterValue
Linear RangeUp to 560 µM
Detection Limit (S/N = 3)1.91 µM

Data sourced from studies on Nafion/lead ruthenate pyrochlore chemically modified electrodes. acs.orgacs.orgbohrium.com

Table 2: Performance of Flow Injection Analysis for Cysteine Detection

ParameterValue
Detection Limit (S/N = 3)1.70 nM

This represents one of the lowest reported values for direct cysteine determination. acs.orgacs.orgbohrium.com

These findings underscore the efficacy of this compound pyrochlores in the development of sensitive and effective electrochemical sensors for important biomolecules. acs.org

Thin Film Architectures and Device Integration of Lead Ii Ruthenate

Epitaxial Growth and Crystallographic Orientation of Lead(II) Ruthenate Films

The synthesis of high-quality ruthenate thin films, including this compound, presents challenges primarily due to the volatility of ruthenium oxides, which can lead to ruthenium deficiency in the film. aps.org To overcome this, specialized deposition techniques like modified reactive off-axis sputtering are employed. This method uses separate metal targets (e.g., lead and ruthenium) in a mixed argon/oxygen atmosphere, allowing for an excess flux of elemental ruthenium to compensate for the high volatility of its oxides during growth. aps.org

Epitaxial growth involves depositing a crystalline film onto a crystalline substrate, where the substrate's crystallographic orientation dictates the orientation of the film. epfl.ch The choice of substrate is crucial. For ruthenate pyrochlores, yttria-stabilized zirconia (YSZ) is a common substrate, as its lattice constant is compatible with the pyrochlore (B1171951) structure, inducing only slight compressive in-plane strain. aps.org The growth process is highly sensitive to temperature. A multi-stage temperature profile may be used during deposition; an initial lower temperature phase allows for better ruthenium incorporation, while a subsequent higher temperature phase enhances crystallinity and reduces structural disorder. aps.org

The crystallographic orientation of the resulting film is heavily influenced by the substrate and deposition parameters. For instance, lead zirconate titanate (PZT) films, which share the perovskite structure common to many functional oxides, show a strong (111) texture when grown on (111)-oriented platinum substrates. scispace.com The degree of orientation in the substrate directly affects the microstructure and orientation of the deposited film. scispace.comelsevierpure.com Similarly, the orientation of this compound films can be controlled by selecting appropriately oriented substrates like (111) YSZ or (001) (LaAlO₃)₀.₃(Sr₂AlTaO₆)₀.₇ (LSAT), the latter being nearly perfectly matched for some ruthenates. aps.orgaip.org Techniques such as X-ray Diffraction (XRD) and Grazing Incidence Wide Angle X-ray Scattering (GIWAXS) are essential for determining the precise crystal orientation of the films. rsc.org

Heterostructures and Interface Engineering with Other Functional Oxides

The creation of heterostructures, which involves stacking thin films of different materials, allows for the combination of various functional oxides with this compound to generate novel properties not present in the individual materials. rsc.org The interface between these layers is a critical region where broken symmetry and electronic or structural reconstructions can induce emergent phenomena. oup.comaps.org

Interface engineering is the deliberate control of the atomic and electronic structure at the boundary between two materials. nih.govrsc.org In oxide heterostructures, this is crucial for achieving high-quality, coherent-strained films. For example, when combining ferroelectric oxides like PZT with other functional oxides such as SrTiO₃ or La₀.₆₇Sr₀.₃₃MnO₃, advanced deposition techniques like Pulsed Laser Deposition (PLD) and Molecular Beam Epitaxy (MBE) provide unit-cell level precision. rsc.orgresearchgate.net This control is vital for producing atomically sharp interfaces, which minimizes defects and ensures the desired electronic and magnetic properties.

For this compound, heterostructures could be designed by layering it with other perovskites. The structural and chemical similarities among perovskite transition metal oxides facilitate the growth of high-quality epitaxial heterostructures. rsc.org For instance, interfacing a conductive oxide like this compound with a ferroelectric or dielectric material could be used to create novel electronic devices. The functionality of these devices would be highly dependent on the engineered interface, where phenomena like charge transfer, strain effects, and orbital reconstructions can be manipulated. aps.orgaps.org

Applications in Resistive Devices

This compound has historically been a key material in the fabrication of resistors, particularly thick-film resistors. Its conductive properties and stability make it suitable for these applications.

Thick-film resistors (TFRs) are essential passive components in hybrid microelectronics. Traditionally, these resistors consist of a conductive phase, such as ruthenium oxide or a pyrochlore ruthenate, mixed with a glass frit that acts as a binder and dielectric matrix. researchgate.netresearchgate.net For decades, this glass matrix was predominantly a high-lead silicate glass due to its excellent properties for air-fireable systems. researchgate.net

However, increasing environmental regulations, such as the Restriction of Hazardous Substances (RoHS) directive, have driven a significant effort to eliminate lead from electronic components. researchgate.netpassive-components.eu This has spurred the development of lead-free TFRs. The challenge lies in finding a lead-free glass system that is compatible with the ruthenate-based conductive phase and provides the necessary electrical performance, such as a stable temperature coefficient of resistance (TCR). google.com

Research has focused on alternative glass compositions, such as those based on bismuth-zinc-boron-silicon oxides, which show promise as replacements for leaded glasses. researchgate.net Concurrently, new lead-free conductive phases based on perovskite ruthenates like Calcium Ruthenate (CaRuO₃) have been explored. researchgate.net These new material systems aim to provide a wide range of resistance values while maintaining the high performance and reliability expected from traditional lead-based TFRs. google.comvishay.com

Resistor TypeConductive PhaseGlass MatrixKey Feature
Traditional TFRThis compound (Pb₂Ru₂O₆.₅) / RuO₂High-lead silicate glassEstablished performance, high stability
Lead-Free TFRCalcium Ruthenate (CaRuO₃) / Bismuth RuthenateBismuth-based / Barium-Calcium borosilicateRoHS compliant, environmentally friendly researchgate.netresearchgate.net

Nanocomposite films, where nanoparticles are embedded within a host matrix, offer a pathway to engineer materials with tailored properties. Incorporating this compound into such systems can enhance or modify their electrical characteristics for specific applications. For example, composite films have been created by exposing thin films of a lead-containing organic compound to a gas, resulting in the in-situ formation of lead sulfide nanoparticles within the matrix. researchgate.net A similar approach could be envisioned for creating this compound nanocomposites.

By dispersing nanoparticles of this compound within a dielectric or polymeric matrix, it is possible to create films where the conductivity can be precisely controlled by the concentration and distribution of the nanoparticles. These nanocomposite systems could be used in various sensing applications or as part of more complex electronic devices. The properties of such films are highly dependent on the interaction at the interface between the this compound nanoparticles and the surrounding matrix material. Research into magnetic perovskite-spinel oxide nanocomposites for environmental applications, such as removing lead ions from water, highlights the versatility of incorporating complex oxides into nanocomposite structures to achieve specific functionalities. nih.govresearchgate.net

Performance and Stability Assessment in Electrochemical Device Prototypes

This compound, specifically in its pyrochlore form (Pb₂Ru₂O₆.₅), has shown significant promise as an electrocatalyst, particularly for the oxygen evolution reaction (OER) in alkaline media. researchgate.net Its performance and stability are critical for applications in devices like water electrolyzers for hydrogen production.

In a prototype solid-state water electrolyzer, a membrane electrode assembly (MEA) fabricated with a lead ruthenate pyrochlore electrocatalyst demonstrated stable operation for at least 200 hours at a current density of 200 mA cm⁻². researchgate.net During the initial 100 hours of operation, the cell voltage saw a slight increase of approximately 20 mV, after which it remained nearly constant at 1.75 V. This indicates good durability under continuous operation. researchgate.net

When compared to a standard iridium oxide (IrO₂) catalyst under the same conditions, the lead ruthenate MEA operated at a voltage that was 0.1-0.15 V lower. researchgate.net This suggests a higher efficiency for the lead ruthenate catalyst in this specific application. The stability is attributed to the robust pyrochlore structure and the multivalent nature of the A-sites (occupied by lead), which helps to prevent the leaching of ruthenium during the OER in alkaline conditions. researchgate.net These findings underscore the potential of this compound as a cost-effective and stable alternative to precious metal catalysts like iridium oxide in certain electrochemical devices.

Performance Comparison of Electrocatalysts in a Water Electrolyzer researchgate.net
ParameterThis compound (Pb₂Ru₂O₆.₅)Iridium Oxide (IrO₂)
Operational StabilityStable for at least 200 hoursStable for at least 200 hours
Operating Voltage (at 200 mA cm⁻²)~1.75 V (after 100h)~1.85 - 1.90 V
Initial Voltage Increase~20 mV over the first 100hNot specified

Advanced Characterization Techniques and Computational Modeling for Lead Ii Ruthenate Research

Advanced Diffraction Techniques

Advanced diffraction methods move beyond conventional X-ray diffraction to provide unparalleled detail about atomic arrangements, which is crucial for understanding the structure-property relationships in complex oxides.

Synchrotron X-ray Diffraction for High-Resolution Structural Determination

Synchrotron X-ray diffraction (s-XRPD) is an indispensable tool for the precise structural characterization of materials like Lead(II) ruthenate. Compared to conventional laboratory X-ray sources, synchrotron radiation offers exceptionally high brightness, high photon flux, and energy tunability. These characteristics lead to diffraction patterns with superior angular resolution and signal-to-noise ratios, enabling the detection of subtle structural details that would otherwise be missed.

The high resolution of s-XRPD is critical for resolving the intrinsic peak overlap often found in the diffraction patterns of complex crystal structures, such as the distorted perovskite structure expected for this compound. This allows for more accurate Rietveld refinement, yielding precise lattice parameters, atomic positions, and site occupancy factors. For instance, in studies of Fe-bearing silicate perovskites, high-resolution synchrotron XRD has been essential for determining how iron substitutes into the crystal lattice, a level of detail crucial for understanding geochemical processes. This precision is equally important for ruthenates, where slight rotations or tilts of the RuO₆ octahedra can profoundly impact electronic and magnetic properties.

Advanced Spectroscopic and Imaging Probes

Spectroscopic and imaging probes provide direct information about the electronic states, local atomic environment, and magnetic interactions that govern the macroscopic properties of materials.

High-Resolution Angle- and Spin-Resolved Photoemission Spectroscopy (ARPES)

High-resolution angle-resolved photoemission spectroscopy (ARPES) is a powerful experimental technique that directly maps the electronic band structure of a crystalline solid. nih.gov By measuring the kinetic energy and emission angle of photoelectrons ejected by incident photons, ARPES provides momentum-resolved information about electron binding energies, Fermi surfaces, and band dispersions. When combined with a spin-sensitive detector (Spin-ARPES), the technique can separately resolve the band structure for spin-up and spin-down electrons. aps.org

In the study of ruthenates, ARPES has provided profound insights. For example, in situ ARPES and SARPES studies on the ferromagnetic perovskite Strontium Ruthenate (SrRuO₃) have revealed clear spin-split band structures. aps.org These experiments demonstrated that spin polarization is strongly dependent on momentum near the Fermi level. aps.org Similarly, high-resolution ARPES studies on the triple-layered ruthenate Sr₄Ru₃O₁₀ have identified distinct Fermi surfaces for minority and majority spin bands and have observed a nearly 100% spin-polarized van Hove singularity near the Fermi level. aps.orgarxiv.org For this compound, ARPES and SARPES would be crucial for mapping its Fermi surface, identifying the character of the electronic states near the Fermi level, and understanding the momentum-dependent nature of its magnetic interactions.

Nuclear Magnetic Resonance (NMR) Studies of Orbital and Spin Densities

Nuclear Magnetic Resonance (NMR) is a local probe that is highly sensitive to the chemical environment and magnetic fields at specific atomic sites. By studying the interaction of nuclear spins with their surroundings, NMR can provide detailed information about orbital properties and spin density distributions. In ruthenates, ¹⁷O-NMR is particularly powerful because it directly probes the oxygen sites, which play a critical role in the electronic and magnetic properties through Ru-O hybridization.

A site-separated ¹⁷O-NMR study on the layered perovskite Sr₃Ru₂O₇ and other related ruthenates revealed large hole occupancies at the oxygen sites, indicating a strong covalent character of the Ru-O bond. aps.orgresearchgate.net The study also quantified the spin densities on the oxygen 2p orbitals, finding them to be substantial (20-40% of the bulk susceptibility) and highly dependent on the dimensionality of the crystal structure. aps.orgresearchgate.net These findings suggest that the density of states at the oxygen sites is essential for understanding the complex magnetism in these materials. aps.org Applying ¹⁷O-NMR to this compound could similarly quantify the degree of Ru-O covalency and map the distribution of spin density, providing a microscopic view of its electronic and magnetic state.

¹⁷O-NMR Derived Properties in Strontium Ruthenates
CompoundOxygen SiteHole Occupancy (per O atom)Spin Density (% of bulk susceptibility)
Sr₂RuO₄ (2D Paramagnet)Planar O(1)~0.25~20%
Sr₃Ru₂O₇ (Layered Metamagnet)Planar O(1)~0.28~25%
Sr₃Ru₂O₇ (Layered Metamagnet)Planar O(2)~0.23~25%
SrRuO₃ (3D Ferromagnet)Cubic O~0.25~40%
Data adapted from studies on strontium ruthenates, illustrating the type of information obtainable for this compound. aps.orgresearchgate.net

Pair Distribution Function (PDF) Analysis for Local Atomic Arrangements

While traditional crystallography determines the average, long-range atomic structure, many important material properties are governed by deviations from this average structure at the local level. The Pair Distribution Function (PDF) analysis is a total scattering technique that provides direct insight into local atomic arrangements. epj-conferences.orgsemanticscholar.orgmpg.deresearchgate.net The PDF is obtained via a Fourier transform of the entire powder diffraction pattern, including both the sharp Bragg peaks and the weak, diffuse scattering between them. epj-conferences.orgresearchgate.net The resulting function, G(r), represents a histogram of all interatomic distances within the material. mpg.de

This method is particularly powerful for studying materials with inherent disorder, such as nano-crystalline materials or compounds with local distortions that are not captured by average crystallographic models. mpg.de For instance, in lead-based perovskites like PbZn₁/₃Nb₂/₃O₃ (PZN), PDF analysis has been crucial for understanding the local atomic displacements that give rise to their relaxor ferroelectric properties. nih.gov Given that this compound is also a lead-based perovskite, it is highly likely to exhibit local structural distortions driven by the stereochemically active 6s² lone pair of Pb²⁺. PDF analysis, using either synchrotron X-rays or neutrons, would be the ideal technique to probe these local distortions, quantify the true Pb-O and Ru-O bond distances, and reveal how the local structure deviates from the average crystallographic model.

First-Principles Calculations and Atomistic Simulations

First-principles calculations and atomistic simulations are indispensable tools in modern materials science for predicting and understanding the properties of complex materials like this compound from a fundamental, quantum mechanical level. These computational methods allow researchers to investigate electronic structures, magnetic ordering, structural stability, and defect behavior without empirical parameters, providing predictive power and deep insights that complement experimental research.

Density Functional Theory (DFT) for Electronic, Magnetic, and Structural Predictions

Density Functional Theory (DFT) is a powerful first-principles method used to calculate the electronic structure of materials. By solving the Kohn-Sham equations, DFT can predict a wide range of properties, including the electronic band structure, density of states (DOS), and the stability of different atomic and magnetic configurations.

Electronic and Structural Properties: For pyrochlore (B1171951) ruthenates, DFT calculations are crucial for understanding their metallic or insulating behavior. In the case of this compound (Pb₂Ru₂O₆.₅), which exhibits metallic properties, analysis of the T² coefficient of resistivity, Pauli paramagnetic susceptibility, and the linear heat-capacity coefficient indicates it is a well-defined Fermi liquid with strong electron correlation researchgate.net. DFT calculations on related pyrochlore ruthenates, such as Y₂Ru₂O₇, have been used to determine the projected density of states (DOS) for Ru 4d and O 2p orbitals. acs.org. These calculations show that the electronic properties are highly sensitive to the local coordination and bonding environment of the Ru ions acs.orgsciopen.compolyu.edu.hk. For instance, DFT studies reveal that the overlap between Ru 4d and O 2p orbitals in pyrochlores can lead to a more stable Ru-O bond compared to simpler oxides like RuO₂, which is critical for applications such as electrocatalysis acs.org. The choice of exchange-correlation functional, such as the generalized gradient approximation (GGA) or more advanced hybrid functionals, can influence the accuracy of the predicted electronic and structural properties acs.orgnih.gov.

Magnetic Properties: The magnetic ground states of pyrochlore ruthenates are complex due to the geometrically frustrated pyrochlore lattice and the interplay between electron correlations and spin-orbit coupling researchgate.netaps.org. DFT-based methods are instrumental in predicting these ground states iut.ac.ir. For various R₂Ru₂O₇ compounds (where R is a rare-earth element), a combination of spin-density-functional theory (SDFT) and other theoretical approaches like the cluster-multipole (CMP) theory has been used to predict the magnetic ground states, which feature d-orbital magnetism on the Ru⁴⁺ ions researchgate.netarxiv.org. The inclusion of strong electronic correlation effects, often through methods like DFT+U or Dynamical Mean-Field Theory (DMFT), is essential for accurately describing the electronic and magnetic properties of these strongly correlated systems researchgate.netarxiv.orgaps.org. These calculations help to understand the intricate interplay of magnetic interactions that arise from both the transition metal (Ru) and, when present, the rare-earth ions researchgate.netarxiv.org.

Table 1: Summary of DFT Findings on Pyrochlore Ruthenates
CompoundComputational MethodPredicted PropertiesKey FindingsReference
Pb₂Ru₂O₆.₅Analysis of experimental dataElectronic (Fermi liquid)Identified as a strongly correlated Fermi liquid. researchgate.net
Y₂Ru₂O₇DFT (GGA-PW91) with DFT+UElectronic (DOS)A lower band center energy for Ru 4d-O 2p overlap compared to RuO₂ indicates a more stable Ru-O bond. acs.org
R₂Ru₂O₇ (R=Pr, Gd, Ho, Er)CMP + SDFT, cRPA + DMFTMagnetic ground state, ElectronicSuccessfully predicted magnetic ground states arising from Ru d-orbital and R f-orbital magnetism. researchgate.netarxiv.org
(Pr₁₋ₓCaₓ)₂Ru₂O₇Experimental & Theoretical analysisElectronic, MagneticDoping controls an insulator-metal transition and the emergence of a ferromagnetic-metal phase. aps.org

Monte Carlo Simulations for Statistical Mechanical Properties

Monte Carlo (MC) simulations are computational algorithms that rely on repeated random sampling to obtain numerical results, making them particularly well-suited for studying statistical mechanical properties of complex systems. In the context of pyrochlore oxides, MC simulations are invaluable for exploring temperature-dependent phenomena, such as magnetic phase transitions and ordering.

For magnetic pyrochlore systems, which are known for their geometric frustration, MC simulations can be used to determine the finite-temperature phase diagram based on an effective spin Hamiltonian with anisotropic exchange interactions arxiv.org. By modeling the interactions between magnetic ions (e.g., Ru⁴⁺ in the ruthenate pyrochlores), it is possible to identify the stability of various ordered magnetic phases—such as non-collinear ferromagnetic or different antiferromagnetic states—and the transitions between them as a function of temperature arxiv.org. These simulations have been successfully applied to understand the magnetic behavior of materials like Er₂Ti₂O₇ and Yb₂Ti₂O₇, which share the same pyrochlore lattice as this compound arxiv.org. In some frustrated pyrochlore magnets, MC simulations help to understand the absence of long-range ordering and the emergence of exotic states like quantum spin liquids arxiv.org.

Molecular Dynamics Simulations for Dynamic Properties and Defect Migration

Molecular Dynamics (MD) simulations provide a powerful method for studying the time evolution of a system of atoms or molecules, offering insights into dynamic properties and kinetic processes. In MD, the classical equations of motion are solved numerically for a system of interacting particles, with the forces between particles derived from interatomic potentials or "force fields."

For pyrochlore oxides, MD simulations have been extensively used to investigate structural stability, phase transitions, and defect dynamics, particularly in the context of radiation damage and ionic conductivity frontiersin.orgnih.govfrontiersin.org. A key application is the study of the order-disorder transition, where the ordered pyrochlore structure transforms into a disordered defect-fluorite structure frontiersin.orgnih.gov. MD simulations can model the accumulation of defects, such as cation Frenkel pairs, and reveal the atomistic mechanisms that drive this amorphization process researchgate.net. For example, simulations on La₂Zr₂O₇ have shown that the accumulation of cation Frenkel pairs is a primary driver for the pyrochlore-fluorite-amorphous transition sequence researchgate.net.

MD is also a key tool for investigating defect migration and ionic conductivity. The migration of oxygen vacancies is a fundamental process for ionic conduction in solid oxide fuel cell materials. MD simulations can be used to calculate the activation energies for ion hopping and determine diffusion pathways nih.govfrontiersin.org. By tracking the trajectories of individual ions over time, diffusion coefficients can be calculated, providing a direct link between atomic-scale dynamics and macroscopic transport properties. While specific MD studies on defect migration in this compound are not widely reported, the methods have been broadly applied to other pyrochlores to understand how doping and defect concentration affect thermal and ionic transport researchgate.net.

Table 2: Application of Molecular Dynamics in Pyrochlore Oxide Research
SystemSimulation FocusKey InsightsReference
La₂Zr₂O₇Defect accumulation and amorphizationCation Frenkel pair accumulation drives the pyrochlore-fluorite-amorphous transition. researchgate.net
Gd₂Zr₂O₇-based solid solutionsThermal conductivityA-site doping with La, Y, and Sm reduces thermal conductivity due to point-defect scattering. researchgate.net
General A₂B₂O₇ PyrochloresOrder-disorder transitionsCation antisites induce disorder on the oxygen sublattice, driving the transition to a disordered fluorite structure. frontiersin.orgnih.gov
General A₂B₂O₇ PyrochloresRadiation damage accumulationMD simulations model the iterative formation of cation defects to simulate damage from irradiation. frontiersin.org

Defect Chemistry Modeling and Simulations

Defect chemistry modeling is a thermodynamic approach used to describe the concentrations of point defects in a crystalline solid as a function of external conditions like temperature and partial pressure of constituent elements (e.g., oxygen partial pressure, pO₂). This modeling is essential for understanding the electrical and transport properties of materials like this compound.

The pyrochlore structure is inherently flexible regarding defects. The two primary intrinsic defect types are cation antisites (where A and B cations swap positions) and anion Frenkel pairs (where an oxygen ion moves from its regular 48f site to a vacant 8a site) frontiersin.org. The formation energies of these defects, which can be calculated using DFT, determine their equilibrium concentrations and the material's tendency to disorder frontiersin.orgnih.govfrontiersin.org.

For this compound, with the formula often given as Pb₂Ru₂O₆.₅, there is an intrinsic and ordered absence of one-eighth of the oxygen atoms compared to the ideal A₂B₂O₇ stoichiometry epa.gov. These ordered oxygen vacancies are a fundamental part of the crystal structure and are crucial in determining the material's catalytic and transport properties.

Defect models can be developed to rationalize how doping and stoichiometry affect conductivity. For instance, a defect model for a B-site doped pyrochlore was developed considering various defect species (e.g., substitutional dopants, oxygen vacancies, interstitial oxygens, electrons, and holes) and the mass action laws that govern their interactions dtu.dk. Such models can be used to generate Brouwer diagrams, which graphically display the concentration of different defects as a function of oxygen partial pressure. A Brouwer diagram for Pr₂Zr₁.₆Ce₀.₄O₇±δ, for example, shows the transition from p-type electronic conduction at high pO₂ to ionic conduction at intermediate pO₂ and finally to n-type conduction at low pO₂ dtu.dk. This type of modeling provides a framework for understanding and predicting the electrical behavior of this compound under different operating conditions.

Future Research Directions and Outlook for Lead Ii Ruthenate Systems

Exploration of Novel Synthesis Pathways for Enhanced Functionality and Scalability

The functionality of lead(II) ruthenate is intrinsically linked to its physical and chemical characteristics, such as particle size, surface area, and crystallinity, which are dictated by the synthesis method. While traditional methods like solid-state reactions and alkaline precipitation have been effective, future efforts will concentrate on more sophisticated synthesis strategies to achieve greater control over the material's properties and to ensure scalable production. rsc.orggoogle.comrsc.org

Novel synthesis routes such as sol-gel processes, hydrothermal methods, and combustion synthesis are promising avenues. rsc.orgacs.orgdoi.org For instance, combustion synthesis, which has been successfully applied to other pyrochlores like yttrium ruthenate, can produce highly porous structures with large surface areas, a critical factor for catalytic applications. rsc.org A direct condensation method has also been developed to synthesize nanometric Pb₂Ru₂O₆.₅ powders at relatively low temperatures (< 500°C), which is advantageous for applications like solid oxide fuel cells. psu.edu The development of methods that yield high surface area and unagglomerated nanocrystalline powders is a significant goal. researchgate.netresearchgate.net

Future research will likely explore techniques that offer precise control over morphology, such as template-assisted synthesis to create nanosheets or other well-defined nanostructures. doi.orgmosada-lab-nagoya.com Furthermore, developing scalable, cost-effective, and environmentally benign synthesis processes, potentially one-pot methods, will be crucial for transitioning lead ruthenate from laboratory-scale research to viable industrial applications. researchgate.nettandfonline.com

Table 1: Comparison of Synthesis Routes for Ruthenate Pyrochlores This table provides an interactive comparison of different synthesis methods and their typical outcomes for ruthenate-based pyrochlore (B1171951) oxides.

Synthesis Method Typical Temperature Key Advantages Potential for this compound References
Solid-State Reaction > 1000 °C Simple, good for fundamental studies Can result in highly sintered, low surface area particles rsc.orgrsc.org
Alkaline Precipitation < 200 °C High surface area, crystalline products at low temp. Established method, allows for non-stoichiometric phases google.comrsc.orgresearchgate.net
Sol-Gel 600 - 1000 °C Good homogeneity, control over stoichiometry Can produce nanocrystalline powders with controlled properties rsc.orgacs.org
Combustion Synthesis High (reaction-dependent) Rapid, produces porous, high surface area materials High potential for creating highly active catalysts rsc.org
Direct Condensation < 500 °C Low temperature, yields nanometric powders Suitable for temperature-sensitive device fabrication psu.edu

Deeper Understanding of Structure-Property Relationships at the Atomic and Nanoscale

A fundamental understanding of how the atomic and nanoscale structure of this compound dictates its macroscopic properties is essential for rational material design. The pyrochlore structure, with its corner-sharing RuO₆ octahedra, is the foundation of its electronic and catalytic behavior. google.com Future work must delve deeper into the interplay between crystallochemical parameters—such as Ru-O bond lengths, coordination environments, and electronic structure—and functional properties. aip.orgxray.cz

Advanced characterization techniques will be pivotal. Atomic-scale imaging using methods like high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) can provide direct visualization of the atomic arrangements and local defects. oup.com Spectroscopic techniques such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are crucial for probing the oxidation states of ruthenium and lead (e.g., Ru⁴⁺/Ru⁵⁺ and Pb²⁺/Pb⁴⁺) and their correlation with catalytic activity. rsc.orggoogle.comacs.org The nature of the surface electronic properties, which are dependent on the bulk properties, is a key factor in electrocatalysis. researchgate.net It has been observed in ruthenate pyrochlores that the catalytic activity for the oxygen evolution reaction (OER) is related to the strength of the bonding between adsorbed oxygen species and the ruthenium cation. rsc.orgacs.org

Tailoring Defect Chemistry and Non-Stoichiometry for Optimized Performance

This compound is notable for its tendency to form non-stoichiometric compounds, particularly with ordered oxygen vacancies, as seen in the common Pb₂Ru₂O₆.₅ phase. nih.govfrontiersin.orgcapes.gov.br This inherent non-stoichiometry is not a flaw but an opportunity. The presence and arrangement of defects, including oxygen vacancies and cation substitutions (e.g., Pb substituting on the Ru site to form Pb₂[Ru₂₋ₓPbₓ]O₇₋ᵧ), can profoundly influence the material's electronic conductivity and catalytic activity. google.comfiveable.me

Future research should focus on precisely controlling the type, concentration, and ordering of defects. This involves manipulating synthesis conditions (temperature, atmosphere, pH) and post-synthesis treatments to engineer the defect landscape. google.comfiveable.me For example, creating defect-rich structures has been shown to enhance the surface area and catalytic performance of related materials. rsc.org Theoretical modeling and computational simulations can guide these efforts by predicting the behavior of defects and their impact on material properties, enabling the design of materials optimized for specific functions. fiveable.me The ordering of oxygen vacancies can lead to a change in the crystal's space group, which in turn affects its electronic band structure and physical properties. nih.govfrontiersin.org

Design and Fabrication of Advanced Composites and Heterostructures

To overcome the intrinsic limitations of single-phase this compound and unlock new functionalities, the design and fabrication of advanced composites and heterostructures represent a critical future direction. Combining lead ruthenate with other materials can create synergistic effects, enhancing performance and stability.

Examples of promising composite systems include:

Carbon-based Composites : Dispersing lead ruthenate nanocrystals on high-surface-area carbon supports or reduced graphene oxide can improve electrical conductivity and catalyst utilization, which is beneficial for electrochemical applications. nasa.govgoogle.com

Polymer Composites : Immobilizing lead ruthenate catalysts within ion-conducting polymers like Nafion® can prevent catalyst dissolution and degradation, particularly in harsh electrochemical environments, while forming a stable membrane-catalyst assembly. nasa.govresearchgate.net

Ceramic Composites : For high-temperature applications like solid oxide fuel cells, composite electrodes combining the electronic conductivity of lead ruthenate with the ionic conductivity of an electrolyte material (e.g., erbia-stabilized bismuth oxide) can extend the active reaction zone and improve performance. psu.edu

Fabricating heterostructures with atomically precise interfaces between lead ruthenate and other complex oxides could lead to emergent phenomena and novel device concepts, a frontier in condensed matter physics. researchgate.netoup.comeuropean-mrs.com

Expansion into Emerging Catalytic and Electronic Device Applications

While this compound is well-studied for its role in thick-film resistors and as a bifunctional electrocatalyst for oxygen reactions in alkaline fuel cells and electrolyzers, its versatile properties suggest potential in a wider range of emerging technologies. researchgate.netnasa.govbritannica.com

Future research should explore its application in:

Metal-Air Batteries : The high bifunctional activity for both oxygen reduction and evolution makes lead ruthenate an efficient catalyst for the air electrode in rechargeable metal-air batteries. google.com

Electrochemical Capacitors : The metallic conductivity and high surface area achievable in nanocrystalline forms of lead ruthenate make it a promising electrode material for supercapacitors. researchgate.netcapes.gov.br

Novel Catalysis : The catalytic properties of ruthenates could be extended beyond oxygen reactions. For example, related perovskite ruthenates have shown activity for the hydrolysis of ammonia (B1221849) borane, a hydrogen storage material. acs.org

Advanced Electronics : The conductive nature of lead ruthenate makes it a candidate for electrodes in various electronic devices. britannica.com Research into related ruthenate systems has revealed a vast landscape of electronic and magnetic phenomena, including unconventional superconductivity, which could inspire new avenues of exploration for lead-based ruthenate heterostructures. cornell.eduethz.chuzh.ch

The stability and activity of lead ruthenate pyrochlores, particularly for the oxygen evolution reaction, have been shown to be exceptional, in some cases outperforming state-of-the-art iridium oxide catalysts. rsc.orgresearchgate.net Leveraging this performance in next-generation energy conversion and storage systems remains a key objective.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.